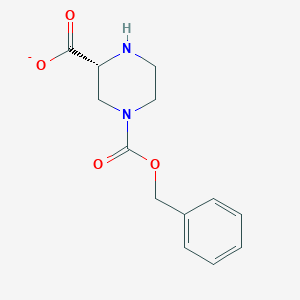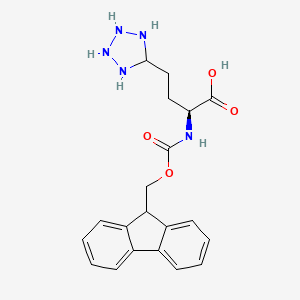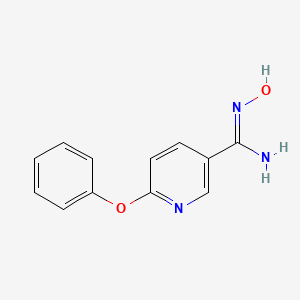
(4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid, also known as dihydralazine sulfate, is a compound with significant pharmacological properties. It is primarily used as an antihypertensive agent, which means it helps to lower blood pressure. This compound is a derivative of hydrazine and phthalazine, and it is often used in medical settings to manage conditions such as hypertension and heart failure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid typically involves the reaction of hydrazine derivatives with phthalazine. One common method is the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds, which forms the phthalazine ring. This reaction is usually carried out under mild conditions and can be facilitated by various catalysts .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and it may involve additional steps such as purification and crystallization to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
(4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various phthalazine derivatives, which can have different pharmacological properties. For example, oxidation can lead to the formation of phthalazinone derivatives, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
(4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its antihypertensive properties.
Medicine: It is used in the treatment of hypertension and heart failure. Research is ongoing to explore its potential in other medical conditions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of (4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid involves its interaction with vascular smooth muscle cells. It causes vasodilation by relaxing the smooth muscles, which leads to a decrease in blood pressure. The compound achieves this by inhibiting the action of certain enzymes and receptors involved in muscle contraction .
Comparación Con Compuestos Similares
Similar Compounds
Hydralazine: Another antihypertensive agent with a similar structure and mechanism of action.
Phthalazinone derivatives: These compounds share the phthalazine core and have various pharmacological properties
Uniqueness
What sets (4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid apart is its specific combination of hydrazine and phthalazine, which gives it unique pharmacological properties. Its ability to effectively lower blood pressure with relatively few side effects makes it a valuable compound in medical treatments .
Propiedades
Fórmula molecular |
C8H10N6O4S |
|---|---|
Peso molecular |
286.27 g/mol |
Nombre IUPAC |
(4-diazenylphthalazin-1-yl)hydrazine;sulfuric acid |
InChI |
InChI=1S/C8H8N6.H2O4S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4,9H,10H2,(H,12,14);(H2,1,2,3,4) |
Clave InChI |
LWEWZQDULRVHDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2N=N)NN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B12358650.png)



![7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358676.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12358682.png)



![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12358727.png)

